Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate
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Overview
Description
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves a multi-step process:
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.
Butanoylation: The triazolopyridine intermediate is then subjected to butanoylation using butanoyl chloride in the presence of a base such as triethylamine.
Amination: The butanoylated intermediate undergoes amination with 4-aminobenzoic acid to form the desired amide linkage.
Esterification: Finally, the compound is esterified with isopropanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial cells, disrupting their normal function.
Pathways Involved: It interferes with nucleic acid synthesis and protein synthesis pathways, leading to the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-{[4-(pyridin-3-yl)butanoyl]amino}benzoate
- Propan-2-yl 4-{[4-(1,2,4-triazol-3-yl)butanoyl]amino}benzoate
Uniqueness
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is unique due to the presence of the triazolopyridine moiety, which enhances its antiviral and antimicrobial properties compared to similar compounds .
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
propan-2-yl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C20H22N4O3/c1-14(2)27-20(26)15-9-11-16(12-10-15)21-19(25)8-5-7-18-23-22-17-6-3-4-13-24(17)18/h3-4,6,9-14H,5,7-8H2,1-2H3,(H,21,25) |
InChI Key |
AKBXPOXFQZUHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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